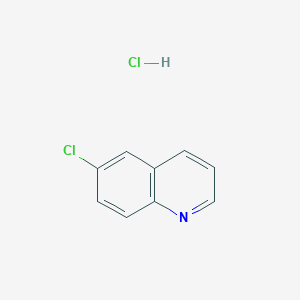

Chlorhydrate de 6-chloroquinoléine

Vue d'ensemble

Description

6-Chloroquinoline hydrochloride is a chemical compound with the molecular formula C9H7Cl2N . It has a molecular weight of 200.07 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

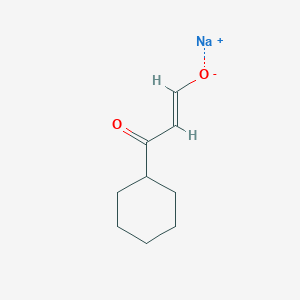

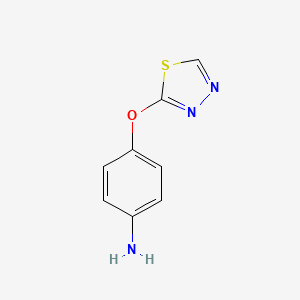

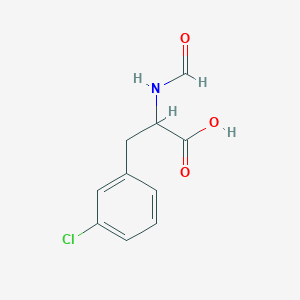

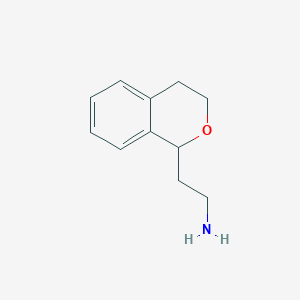

The synthesis of 6-chloroquinolines has been achieved via a three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in AcOH . This method involves the formation in situ of the chloroaminoaryl ketone using benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a chlorinating agent .

Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline hydrochloride can be represented by the InChI code: 1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H . The compound has a mono-isotopic mass of 198.995560 Da .

Physical and Chemical Properties Analysis

6-Chloroquinoline hydrochloride is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be stored under inert gas .

Applications De Recherche Scientifique

Recherche en chimie médicinale

Le chlorhydrate de 6-chloroquinoléine est un dérivé de la quinoléine, qui a reçu une attention considérable en tant que modèle de base dans la conception de médicaments en raison de son large spectre de bioactivité . La quinoléine est un pharmacophore indiscutable en raison de ses avantages considérables dans la recherche en chimie médicinale .

Applications antipaludiques

Les composés qui contiennent un modèle de base de quinoléine présentent un large éventail de propriétés thérapeutiques, notamment l'antipaludique . La quinoléine est utilisée dans la synthèse de nombreux médicaments antipaludiques tels que la chloroquine, la pyriméthamine et la méfloquine .

Applications antitumorales

Les dérivés de la quinoléine présentent également des propriétés antitumorales . Cela fait du this compound un candidat potentiel pour la recherche et le traitement du cancer.

Applications antimicrobiennes

Les dérivés de la quinoléine ont montré des propriétés antimicrobiennes . Par conséquent, le this compound pourrait être utilisé dans le développement de nouveaux agents antimicrobiens.

Synthèse d'autres composés

Le this compound peut être synthétisé avec de bons rendements via la réaction à trois composants de cétones de 2-aminoaryle, de composés carbonylés α-méthyléniques et de BTMA ICl 4 dans l'AcOH . Cette méthode de synthèse pourrait être utilisée dans la production d'autres composés chimiques.

Propriétés biologiques et pharmaceutiques

La synthèse de dérivés de 6-chloroquinoléine a été considérée comme d'un grand intérêt pour les chimistes organiciens en raison de leur large gamme de propriétés biologiques et pharmaceutiques . Celles-ci comprennent les agents antiparasitaires, antituberculeux, antibactériens, antifilaires, inhibiteurs du VIH, inhibiteurs de la HMG-CoA réductase, inhibiteurs de l'adhésion cellulaire, inhibiteurs de la formation de cytokines et activateurs allostériques des récepteurs GABAB .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Chloroquinoline hydrochloride is the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .

Mode of Action

6-Chloroquinoline hydrochloride inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme within the Plasmodium species . This accumulation of toxic heme leads to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloroquinoline hydrochloride is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .

Pharmacokinetics

Similar compounds like chloroquine are known to be rapidly and almost completely absorbed from the gastrointestinal tract . The metabolism of chloroquine is primarily hepatic, giving rise to its main metabolite, desethylchloroquine . The elimination half-life of chloroquine is 1-2 months . These properties may give us a general idea of the pharmacokinetics of 6-Chloroquinoline hydrochloride, but specific studies would be needed for confirmation.

Result of Action

The primary molecular effect of 6-Chloroquinoline hydrochloride is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. At the cellular level, this leads to the clearance of the Plasmodium infection.

Action Environment

The action of 6-Chloroquinoline hydrochloride, like other quinoline-based antimalarials, can be influenced by various environmental factors. For instance, the pH of the environment can impact the protonation state of the compound, which can affect its ability to cross cell membranes and reach its target . Additionally, factors such as temperature, humidity, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

6-Chloroquinoline hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with heme polymerase, an enzyme crucial in the malaria parasite’s life cycle. By inhibiting heme polymerase, 6-Chloroquinoline hydrochloride prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and ultimately killing the parasite . Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of 6-Chloroquinoline hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in red blood cells, 6-Chloroquinoline hydrochloride inhibits the malaria parasite by interfering with its digestive vacuole, leading to the accumulation of toxic substances . In other cell types, it can modulate the activity of signaling proteins, thereby affecting processes such as cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, 6-Chloroquinoline hydrochloride exerts its effects through several mechanisms. It binds to heme within the parasite’s digestive vacuole, preventing its detoxification and leading to the accumulation of toxic heme . This binding interaction is crucial for its antimalarial activity. Additionally, 6-Chloroquinoline hydrochloride can inhibit the glycosylation of ACE2 receptors, which are involved in viral entry into host cells . This inhibition can reduce the efficiency of viral infections, showcasing its potential antiviral properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloroquinoline hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Chloroquinoline hydrochloride remains stable under certain conditions, but its efficacy can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 6-Chloroquinoline hydrochloride vary with different dosages in animal models. At lower doses, it has been found to be effective in inhibiting the growth of malaria parasites without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Chloroquinoline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of 6-Chloroquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can accumulate in acidic organelles such as lysosomes and the digestive vacuoles of parasites . This localization is crucial for its antimalarial activity, as it allows the compound to exert its effects where the parasite resides.

Subcellular Localization

6-Chloroquinoline hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the digestive vacuoles of malaria parasites, where it binds to heme and prevents its detoxification . Additionally, in mammalian cells, it can localize to lysosomes and other acidic organelles, affecting their function and contributing to its therapeutic effects.

Propriétés

IUPAC Name |

6-chloroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRZXJQQVDKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682433 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55377-25-8 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

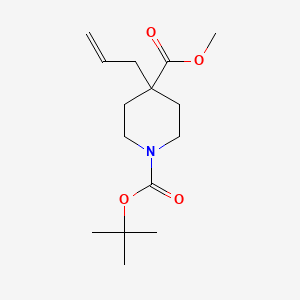

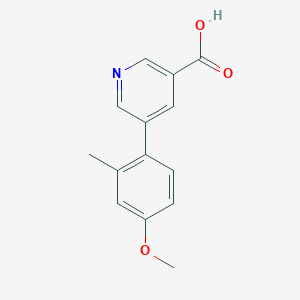

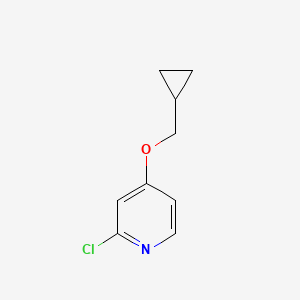

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)

![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)

![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)